molecular formula C11H12O3 B11904788 3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11904788
M. Wt: 192.21 g/mol
InChI Key: ZUKWIQSZWLJEMT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves several key steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the dihydrobenzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves the use of catalytic processes to ensure high yield and purity. Proton quantum tunneling has been employed to construct benzofuran rings with fewer side reactions and higher yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 3 and 6 can affect its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5,7,10H,1-2H3,(H,12,13)

InChI Key

ZUKWIQSZWLJEMT-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C1C=CC(=C2)C)C(=O)O

Origin of Product

United States

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